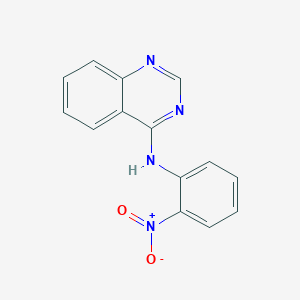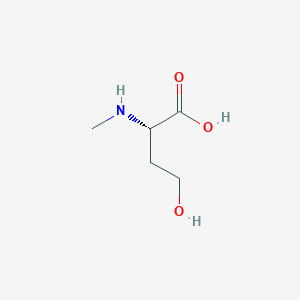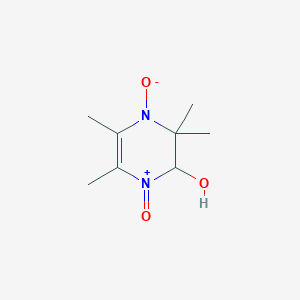![molecular formula C18H13N3O3 B1661234 Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- CAS No. 88783-75-9](/img/structure/B1661234.png)
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-
Overview
Description
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a nitrophenyl group and a phenylpropyl group, making it an essential tool for scientists exploring new possibilities in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- typically involves the reaction of 4-nitrobenzaldehyde with phenylacetonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylpropyl group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler dinitrile compound with similar reactivity.
Cyanoacetonitrile: Another dinitrile compound used in organic synthesis.
Dicyanomethane: A related compound with two cyano groups attached to a methylene group.
Uniqueness
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- is unique due to its combination of a nitrophenyl group and a phenylpropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c19-11-15(12-20)17(10-18(22)14-4-2-1-3-5-14)13-6-8-16(9-7-13)21(23)24/h1-9,15,17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBZNGYQYYXIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70750181 | |
| Record name | [1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70750181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88783-75-9 | |
| Record name | [1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70750181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B1661151.png)
![N-[3-(2-Methylpiperidin-1-yl)propyl]methanesulfonamide](/img/structure/B1661152.png)

![3-[(6-morpholin-4-ylpyridin-3-yl)methylidene]-1H-indol-2-one](/img/structure/B1661155.png)


![2-Naphthalenol, 1-[(2-chloro-5-methylphenyl)azo]-](/img/structure/B1661161.png)


![tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate](/img/structure/B1661168.png)




